5,6-Dihydro-4H-1,3-thiazin-2-amine hydrobromide
Overview
Description
Synthesis Analysis
The synthesis of related thiazine derivatives involves cyclocondensation of amino-mercaptoacrylamides with aldehydes and ketones under acidic catalysis. Such processes often yield functionalized thiazine derivatives, which can undergo further chemical transformations, including recyclization to pyrimidinones under specific conditions (Vovk et al., 2005).
Molecular Structure Analysis
Molecular structure analysis of thiazine derivatives reveals detailed insights into their electronic and geometric configurations. Studies involving X-ray diffraction and NMR spectroscopy provide a comprehensive understanding of the molecular geometry, contributing to the identification of potential reactivity and interaction sites within the molecule. For example, studies on N,4-diheteroaryl 2-aminothiazoles highlight the protonation sites and hydrogen bonding patterns, essential for understanding the compound's behavior in various chemical environments (Böck et al., 2021).
Chemical Reactions and Properties
Thiazine derivatives participate in a wide range of chemical reactions, including cyclocondensation, alkylation, and recyclization, which are crucial for synthesizing various functionalized molecules. These reactions often involve the transformation of thiazine derivatives under different conditions, leading to the formation of compounds with distinct chemical structures and properties. For instance, the conversion of thiazine derivatives to pyrimidinones or the formation of complex heterocyclic systems through regioselective synthesis demonstrates the compound's versatility in chemical reactions (Mahato et al., 2015).
Scientific Research Applications
Synthesis and Biological Activity : A study by Kulakov et al. (2015) highlights the synthesis of new 5,6-dihydro-1,3-thiazin-4-one derivatives, which have shown high antiradical and anti-inflammatory activity (Kulakov et al., 2015).
Structural Analysis and Reactivity : Vovk et al. (2005) conducted research on the synthesis of functionalized 2,3-dihydro-1,3-thiazin-4(1H)-one derivatives, exploring their reactivity and potential applications (Vovk et al., 2005).
Synthesis and Isolation Techniques : Research by Reddy and Prabhakaran (2011) focused on the synthesis of 5,6-dihydro-4H-1,3-oxazine hydrobromides, a related compound, providing insights into synthesis techniques and structural influences (Reddy & Prabhakaran, 2011).
Basicity and Structure Analysis : Ignatova et al. (1977) investigated the basicity and structure of related 4,4,6-trimethyl-2-arylamino-5,6-dihydro-4H-1,3-thiazines, offering valuable data on their chemical properties (Ignatova et al., 1977).
Crystal Structure Elucidation : Another study by Kulakov et al. (2009) focused on the synthesis and crystal structure of β-N-(5-methyl-4-oxo-5,6-dihydro-4H-1,3-thiazin-2-yl)isonicotinohydrazide, demonstrating advanced structural analysis techniques (Kulakov et al., 2009).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
5,6-dihydro-4H-1,3-thiazin-2-amine;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2S.BrH/c5-4-6-2-1-3-7-4;/h1-3H2,(H2,5,6);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHMCGSSFGDTSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(SC1)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30480-64-9 (Parent) | |
Record name | 4H-1,3-Thiazin-2-amine, 5,6-dihydro-, monohydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002799759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20182271 | |
Record name | 4H-1,3-Thiazin-2-amine, 5,6-dihydro-, monohydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20182271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydro-4H-1,3-thiazin-2-amine hydrobromide | |
CAS RN |
2799-75-9 | |
Record name | 4H-1,3-Thiazin-2-amine, 5,6-dihydro-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2799-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-1,3-Thiazin-2-amine, 5,6-dihydro-, monohydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002799759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-1,3-Thiazin-2-amine, 5,6-dihydro-, monohydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20182271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-dihydro-4H-1,3-thiazin-2-amine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.